4-(Bromomethyl)-1-ethoxyheptane

Description

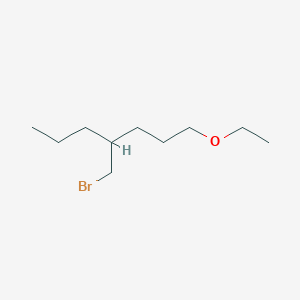

4-(Bromomethyl)-1-ethoxyheptane is a brominated alkane derivative with a molecular formula of C₉H₁₉BrO and a molecular weight of 223.15 g/mol. The compound features a seven-carbon heptane backbone substituted with an ethoxy group (-OCH₂CH₃) at position 1 and a bromomethyl (-CH₂Br) group at position 3. This structure confers reactivity at the brominated site, making it valuable in alkylation reactions and synthetic organic chemistry. The ethoxy group enhances solubility in polar solvents, while the bromomethyl group acts as a leaving group, facilitating nucleophilic substitution reactions.

Properties

Molecular Formula |

C10H21BrO |

|---|---|

Molecular Weight |

237.18 g/mol |

IUPAC Name |

4-(bromomethyl)-1-ethoxyheptane |

InChI |

InChI=1S/C10H21BrO/c1-3-6-10(9-11)7-5-8-12-4-2/h10H,3-9H2,1-2H3 |

InChI Key |

ADLOXUMODLEBNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCOCC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-ethoxyheptane typically involves the bromination of 1-ethoxyheptane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:

- Dissolve 1-ethoxyheptane in an inert solvent like carbon tetrachloride.

- Add N-bromosuccinimide and a small amount of azobisisobutyronitrile.

- Heat the mixture or expose it to light to initiate the radical bromination.

- After the reaction is complete, the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in the presence of a catalyst such as iron or aluminum bromide can also be employed for large-scale synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-ethoxyheptane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.

Elimination Reactions: Potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 4-hydroxymethyl-1-ethoxyheptane or 4-cyanomethyl-1-ethoxyheptane are formed.

Elimination Reactions: Alkenes such as 4-ethoxyhept-1-ene.

Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.

Scientific Research Applications

4-(Bromomethyl)-1-ethoxyheptane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into pharmaceutical candidates, potentially enhancing their biological activity.

Material Science: It is used in the preparation of polymers and other materials with specific properties.

Biological Studies: The compound can be used to modify biomolecules, aiding in the study of their functions and interactions.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-ethoxyheptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 4-(Bromomethyl)-1-ethoxyheptane with two structurally related brominated compounds: 4-(Bromomethyl)benzaldehyde (aromatic) and (Bromomethyl)cyclohexane (cyclic aliphatic).

Research Findings and Gaps

- Synthetic Efficiency : Linear bromoalkanes like this compound exhibit faster reaction kinetics in SN2 mechanisms compared to cyclic or aromatic analogs due to reduced steric hindrance.

- Thermal Stability : Cyclic bromoalkanes (e.g., (Bromomethyl)cyclohexane) decompose at higher temperatures (~200°C), whereas linear analogs may degrade at lower thresholds (~150°C) due to weaker van der Waals interactions.

- Data Limitations: No peer-reviewed studies specifically address this compound’s pharmacokinetics or environmental impact, highlighting a need for targeted research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.